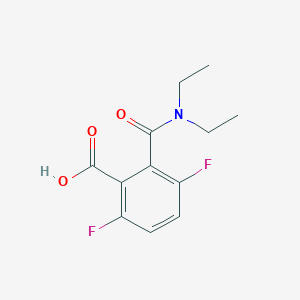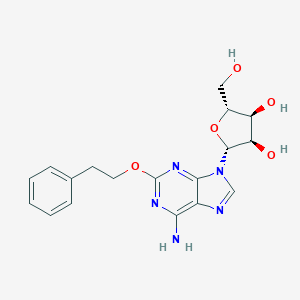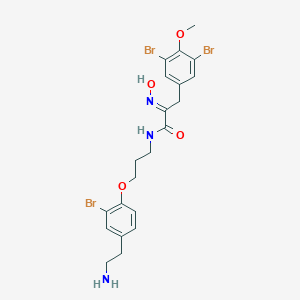
14-Debromoprearaplysillin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Debromoprearaplysillin I is a natural product that has been isolated from marine sponges. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 14-Debromoprearaplysillin I is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and survival of cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Effets Biochimiques Et Physiologiques
14-Debromoprearaplysillin I has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and survival of cancer cells. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 14-Debromoprearaplysillin I has been found to have anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 14-Debromoprearaplysillin I in lab experiments is its potential to inhibit the growth of cancer cells. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 14-Debromoprearaplysillin I in lab experiments is its complex structure, which makes it difficult to synthesize.
Orientations Futures
There are several future directions for the research of 14-Debromoprearaplysillin I. One of the directions is to explore its potential as an anti-cancer drug. Another direction is to investigate its anti-inflammatory and anti-microbial properties. Additionally, further research is needed to understand the mechanism of action of 14-Debromoprearaplysillin I and its potential side effects.
Conclusion:
In conclusion, 14-Debromoprearaplysillin I is a natural product that has shown promising results in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Although there are some limitations to using 14-Debromoprearaplysillin I in lab experiments, it has significant potential for future research and development.
Méthodes De Synthèse
The synthesis of 14-Debromoprearaplysillin I is a challenging task due to its complex structure. However, several methods have been developed to synthesize this compound. One of the most promising methods is the total synthesis approach, which involves the use of various chemical reactions to produce the compound. Another method involves the isolation of 14-Debromoprearaplysillin I from marine sponges.
Applications De Recherche Scientifique
14-Debromoprearaplysillin I has shown significant potential in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
136685-30-8 |
|---|---|
Nom du produit |
14-Debromoprearaplysillin I |
Formule moléculaire |
C21H24Br3N3O4 |
Poids moléculaire |
622.1 g/mol |
Nom IUPAC |
(2E)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C21H24Br3N3O4/c1-30-20-16(23)10-14(11-17(20)24)12-18(27-29)21(28)26-7-2-8-31-19-4-3-13(5-6-25)9-15(19)22/h3-4,9-11,29H,2,5-8,12,25H2,1H3,(H,26,28)/b27-18+ |
Clé InChI |
DJJKDYYBOSZKDA-OVVQPSECSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1Br)C/C(=N\O)/C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br |
SMILES |
COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br |
SMILES canonique |
COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br |
Synonymes |
14-debromoprearaplysillin I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



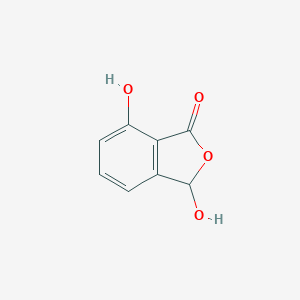
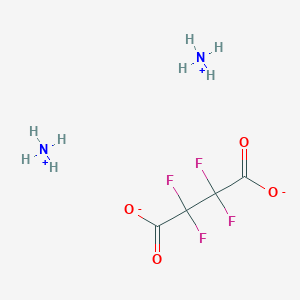
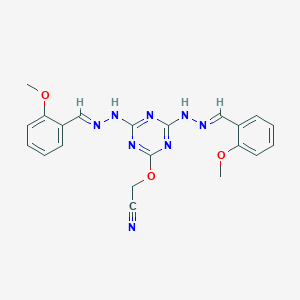
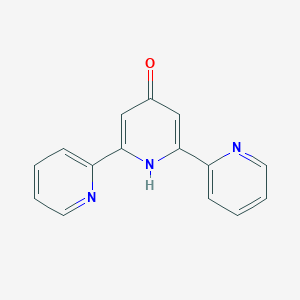
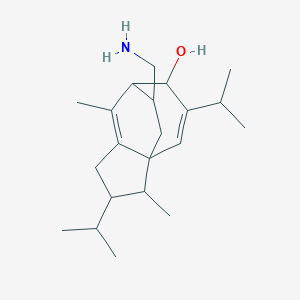
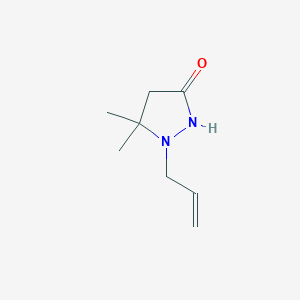
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
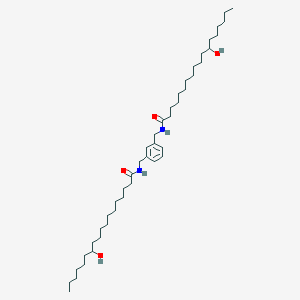
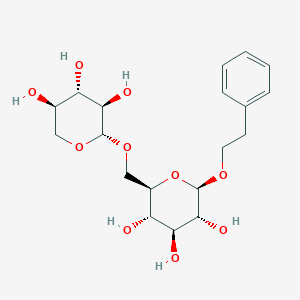
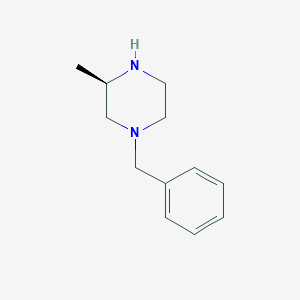
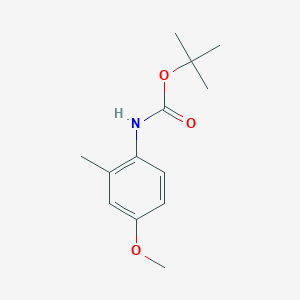
![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)
